molecular formula C10H17NO2 B8757001 Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate

Cat. No. B8757001
M. Wt: 183.25 g/mol
InChI Key: QMFMSAHRXOTOMT-UHFFFAOYSA-N
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Patent
US09212165B2

Procedure details

To a solution of 5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylate (10 g, 31.5 mmol) in EtOH (50 mL) was added Pd/C (900 mg) under H2 atmosphere at room temperature and stirred overnight. The reaction mixture was filtered through Celite. The filtrate was concentrated under reduced pressure to afford 5.5 g (96%) of the crude title compound, methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate, as a colorless oil. ESI-MS m/z: 184 (M+H)+.
Name
5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:11][C:12]12[CH2:19][C:16]([C:20]([O-:22])=[O:21])([CH2:17][CH2:18]1)[CH2:15][CH2:14][CH2:13]2)=O)C1C=CC=CC=1.[CH3:23]CO>[Pd]>[NH2:11][C:12]12[CH2:19][C:16]([C:20]([O:22][CH3:23])=[O:21])([CH2:17][CH2:18]1)[CH2:15][CH2:14][CH2:13]2

Inputs

Step One
Name
5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylate
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC12CCCC(CC1)(C2)C(=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
CCO
Name
Quantity
900 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC12CCCC(CC1)(C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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